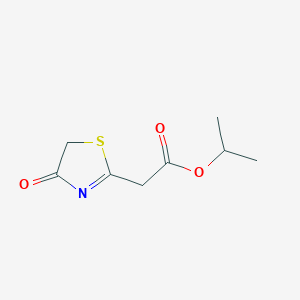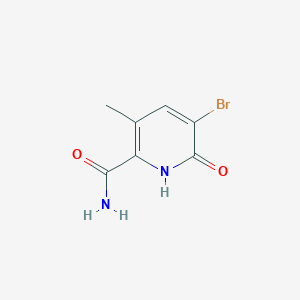
Dimethoxy(methyl)(oct-7-en-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy(methyl)(oct-7-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is characterized by the presence of a silicon atom bonded to a methyl group, two methoxy groups, and an oct-7-en-1-yl group. This compound is used in various chemical applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxy(methyl)(oct-7-en-1-yl)silane can be synthesized through the hydrosilylation reaction of oct-7-en-1-ol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of oct-7-en-1-ol .
Industrial Production Methods
Industrial production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a platinum catalyst is common, and the reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy(methyl)(oct-7-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkoxysilanes.
Wissenschaftliche Forschungsanwendungen
Dimethoxy(methyl)(oct-7-en-1-yl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethoxy(methyl)(oct-7-en-1-yl)silane involves the reactivity of the silicon atom and its ability to form stable bonds with various functional groups. The compound can undergo hydrosilylation reactions, where the silicon-hydrogen bond adds across carbon-carbon double bonds, leading to the formation of new silicon-carbon bonds. This reactivity is facilitated by the presence of catalysts, such as platinum, which lower the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldimethoxysilane: Similar in structure but lacks the oct-7-en-1-yl group.
Trimethoxy(7-octen-1-yl)silane: Contains three methoxy groups instead of two.
Uniqueness
Dimethoxy(methyl)(oct-7-en-1-yl)silane is unique due to the presence of both methoxy groups and an oct-7-en-1-yl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C11H24O2Si |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
dimethoxy-methyl-oct-7-enylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3 |
InChI-Schlüssel |
QPCREUPSJUTHLC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCCCCCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499979.png)
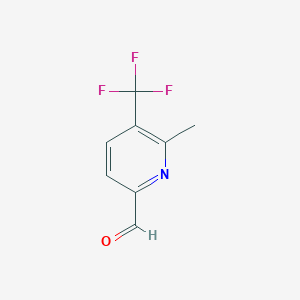
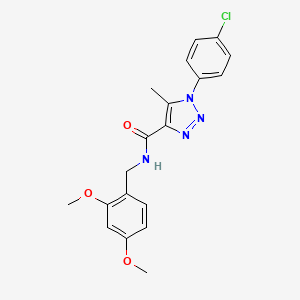
![4-methyl-N-(4-methylphenyl)-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12500003.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500005.png)
![4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2(1H)-one](/img/structure/B12500011.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)

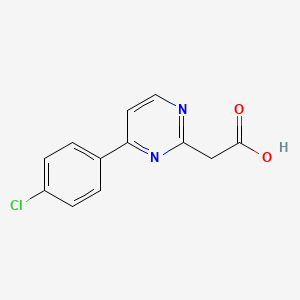
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
